(1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol
Description
The compound (1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol is a stereochemically complex diol featuring two fused 1,3-dioxolane rings. These rings are 5-membered cyclic ethers with two oxygen atoms, stabilized by geminal dimethyl groups at the 2-positions. The stereochemistry (1S,4R,5R) governs its spatial arrangement, influencing its physicochemical properties and reactivity. Such compounds are often intermediates in organic synthesis, particularly in carbohydrate chemistry and natural product derivatization, where stereoselectivity is critical .
Properties
IUPAC Name |
(1S)-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-6-8(16-11)10-9(7(14)5-13)17-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8+,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOMPJTKIBFPF-SGIHWFKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C(CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol typically involves the formation of dioxolane rings through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to analogs with 1,3-dioxolane cores and diol functionalities (Table 1). Key differences lie in substituents, stereochemistry, and connectivity:
Table 1: Structural Comparison of Related Compounds
Key Observations:
- Steric Effects : The target compound’s geminal dimethyl groups enhance ring stability but reduce solubility compared to analogs with polar substituents (e.g., benzyloxy or vinyl groups) .
- Stereochemical Impact : The (4R,5R) configuration in the target compound contrasts with (4R,5S) in , affecting hydrogen-bonding patterns and crystallization behavior.
- Functional Group Diversity : The presence of a vinyl group in introduces reactivity toward electrophilic addition, whereas the benzyloxy group in enables deprotection strategies.
Key Findings:
- Synthetic Routes : The target compound likely requires stereoselective protection/deprotection steps similar to , whereas employs oxidative coupling.
- Purity and Selectivity : High stereoselectivity (>90%) is achievable via methods like DIBAL-H reduction , but yields for multi-step syntheses (e.g., the target compound) may be lower.
Biological Activity
The compound (1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol is a complex organic molecule that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature, highlighting its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique dioxolane structure that contributes to its biological properties. Its molecular formula is , and it features multiple stereocenters which may influence its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves chiral building blocks and can be achieved through various synthetic routes. For instance, a concise synthesis method was reported for a related compound that showcases the versatility of dioxolane derivatives in organic synthesis .
Antiviral Activity
One of the notable applications of this compound is in the synthesis of antiviral agents. For example, it has been utilized as a precursor in the synthesis of nelfinavir, a potent HIV protease inhibitor. The stereochemistry of the compound plays a crucial role in enhancing the efficacy of such inhibitors against viral targets .
Enzyme Inhibition
Research indicates that compounds with similar structural motifs can act as inhibitors for various enzymes. The inhibition mechanism often involves binding to active sites or allosteric sites within enzymes. In vitro studies have shown that similar dioxolane derivatives can inhibit phospholipase A2 (PLA2) activity, which is critical in inflammatory responses .
Case Studies
Several studies have explored the biological activities of dioxolane derivatives:
- Inhibition of PLA2 : A study demonstrated that cationic amphiphilic compounds could inhibit PLA2G15 activity effectively. Although not directly tested on our compound of interest, the structural similarities suggest potential inhibitory effects .
- Antiviral Applications : The use of dioxolane derivatives in synthesizing antiviral drugs highlights their importance in medicinal chemistry. The stereochemical configuration significantly influences their activity against viral enzymes .
The biological activity of (1S)-1-[(4R,5R)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-2,2-dimethyl-1,3-dioxolan-4-YL]ethane-1,2-diol is likely mediated through:
- Enzyme Inhibition : By mimicking substrate structures or binding to enzyme active sites.
- Interference with Viral Replication : By disrupting viral protease functions or other essential enzymatic processes.
Data Table: Biological Activities and Applications
Q & A
Q. What are the key methodological considerations for synthesizing this compound?
The synthesis involves multi-step organic reactions with protective groups to preserve stereochemistry. For example, intermediates like (4R*,5R*)-4,5-diphenylimidazolidine derivatives can be synthesized via nucleophilic substitution in THF with molecular sieves, followed by reduction using NaBH₄ in ethanol . Critical steps include:
- Protection of hydroxyl groups : Use of 1,3-dioxolane rings to stabilize reactive sites.
- Stereochemical control : Chiral catalysts or enantioselective conditions to maintain (R,R) or (S,S) configurations.
- Purification : Column chromatography or recrystallization to achieve >98% purity (verified via HPLC) .
Q. How is the compound’s structure validated post-synthesis?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : Assign peaks for methyl groups (δ 1.2–1.4 ppm) and dioxolane ring protons (δ 4.0–5.0 ppm) .
- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for similar dioxolane derivatives .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 300.39 for related compounds) .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical impact on reactivity?
Advanced studies employ density functional theory (DFT) to model transition states and energy barriers. For example:
- Chiral center interactions : Compare energy profiles of (R,R) vs. (S,S) configurations to predict regioselectivity in nucleophilic reactions.
- Solvent effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions .
- Validation : Correlate computational results with experimental outcomes (e.g., enantiomeric excess via chiral HPLC) .
Q. What experimental designs address contradictions in bioactivity data?
Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Blind replicates : Use randomized block designs with split-split plots to isolate variables (e.g., harvest season effects in bioactivity assays) .
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to confirm dose-dependent effects.
- Negative controls : Include analogs lacking hydroxyl groups to rule out nonspecific interactions .
Q. How to study the environmental fate and ecological risks of this compound?
Follow frameworks like Project INCHEMBIOL to assess:
- Abiotic transformations : Hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic degradation : Microbial metabolism studies using soil/water microcosms.
- Trophic transfer : Measure bioaccumulation factors in model organisms (e.g., Daphnia magna) .
Methodological Resources
- Synthesis Protocols : Refer to for stepwise procedures and for safety guidelines (e.g., waste disposal).
- Theoretical Frameworks : Align with Guiding Principle 2 () to link research to existing models (e.g., dioxolane ring stability in glycosylation reactions).
- Data Analysis : Use split-plot ANOVA () for multifactorial experiments or bibliometric analysis () for literature reviews.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
